molecular formula C12H14N2O B1668555 CH 150 CAS No. 70381-44-1

CH 150

Cat. No.: B1668555
CAS No.: 70381-44-1
M. Wt: 202.25 g/mol
InChI Key: RCSYPYSJSNRLSK-UHFFFAOYSA-N
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Description

"CH 150" is a geopolymer engineered for the conservation of Cultural Heritage (CH) structures, particularly in seismic-prone regions like Sicily. It belongs to a class of inorganic aluminosilicate materials synthesized through alkali activation of natural precursors such as clays, volcanic rocks, and ceramics. These geopolymers are designed to meet strict compatibility criteria with historical substrates, ensuring chemical, physical, and aesthetic alignment with original materials .

Key Properties of this compound:

  • Composition: Derived from aluminosilicate-rich geomaterials, activated using alkali silicate solutions.
  • Thermal Stability: Exhibits four distinct thermal degradation regions (50–150°C, 200–400°C, 400–600°C, and 600–800°C), with mass losses attributed to dehydration, dehydroxylation, and carbonate decomposition .
  • Mechanical Performance: High compressive strength and low shrinkage, critical for structural reinforcement in heritage buildings.
  • Chemical Compatibility: Low alkali content minimizes efflorescence risks, preserving substrate integrity.

Properties

CAS No.

70381-44-1

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C12H14N2O/c1-4-10-9(3)13-11-7-5-6-8(2)14(11)12(10)15/h5-7H,4H2,1-3H3

InChI Key

RCSYPYSJSNRLSK-UHFFFAOYSA-N

SMILES

CCC1=C(N=C2C=CC=C(N2C1=O)C)C

Canonical SMILES

CCC1=C(N=C2C=CC=C(N2C1=O)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

70381-39-4 (mono-hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one
CH 150
CH 150, monohydrochloride
CH-150

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CH 150 can be achieved through various methods. One common approach involves the condensation of appropriate aldehydes with 2-aminopyridine derivatives under acidic conditions. This reaction typically proceeds through the formation of an intermediate Schiff base, followed by cyclization to yield the desired pyrido[1,2-a]pyrimidin-4-one structure .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Fundamental Types of Chemical Reactions

CH150 classifies reactions into five primary categories :

Reaction Type General Form Example
Combination/Synthesis A + B → AB2H2+O22H2O2\text{H}_2+\text{O}_2\rightarrow 2\text{H}_2\text{O}
Decomposition AB → A + B2H2O22H2O+O22\text{H}_2\text{O}_2\rightarrow 2\text{H}_2\text{O}+\text{O}_2
Single Replacement A + BC → AC + BZn+2HClZnCl2+H2\text{Zn}+2\text{HCl}\rightarrow \text{ZnCl}_2+\text{H}_2
Double Replacement AB + CD → AD + CBAgNO3+NaClAgCl+NaNO3\text{AgNO}_3+\text{NaCl}\rightarrow \text{AgCl}+\text{NaNO}_3
Combustion Hydrocarbon + O₂ → CO₂ + H₂OCH4+2O2CO2+2H2O\text{CH}_4+2\text{O}_2\rightarrow \text{CO}_2+2\text{H}_2\text{O}

These reactions follow the law of conservation of mass , requiring balanced equations to ensure atoms are neither created nor destroyed .

Stoichiometry and Quantitative Relationships

Stoichiometry uses balanced equations to calculate reactant/product quantities. For example, consider the reaction:
2Cr+2H3PO43H2+2CrPO42\text{Cr}+2\text{H}_3\text{PO}_4\rightarrow 3\text{H}_2+2\text{CrPO}_4
If 118.5 mL of 0.8775 M H3PO4\text{H}_3\text{PO}_4 is used:

  • Moles of H3PO4=0.1185L×0.8775mol L=0.104mol\text{H}_3\text{PO}_4=0.1185\,\text{L}\times 0.8775\,\text{mol L}=0.104\,\text{mol}

  • Moles of H2=0.104mol×32=0.156mol\text{H}_2=0.104\,\text{mol}\times \frac{3}{2}=0.156\,\text{mol}

  • Mass of H2=0.156mol×2.016g mol=0.314g\text{H}_2=0.156\,\text{mol}\times 2.016\,\text{g mol}=0.314\,\text{g}

Experimental Rate Constants in Combustion Reactions

Kinetic studies report reaction rates using the modified Arrhenius equation :
k=ATBexp(E/RT)k=AT^B\exp(-E/RT)
Data from 1,420 combustion-related reactions (1971–1977) include :

Reaction A (cm³/mol⁻ⁿ/s) B E/R (K) Uncertainty Factor
H+O2OH+O\text{H}+\text{O}_2\rightarrow \text{OH}+\text{O}3.52×10163.52\times 10^{16}-0.708,5901.5–2.0
CH4+OHCH3+H2O\text{CH}_4+\text{OH}\rightarrow \text{CH}_3+\text{H}_2\text{O}1.85×1071.85\times 10^71.961,7601.3–1.7

These parameters enable modeling of reaction dynamics under varying temperatures.

Scientific Research Applications

CH 150 has several applications in scientific research:

Mechanism of Action

The mechanism of action of CH 150 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Selection of Comparable Geopolymers

For this analysis, "CH 150" is compared with two functionally similar geopolymers:

  • Compound A: A clay-based geopolymer with high calcium content.
  • Compound B: A volcanic ash-derived geopolymer enriched with iron oxides.

These compounds were selected based on shared applications in heritage conservation and structural reinforcement.

Structural and Functional Comparison

Table 1: Composition and Raw Material Sources
Compound Primary Aluminosilicate Source Activator Key Additives
This compound Kaolinitic clay Sodium silicate None
Compound A Metakaolin + limestone Potassium hydroxide Calcium carbonate
Compound B Volcanic tuff Sodium hydroxide Iron oxide nanoparticles
Table 2: Thermal Degradation Profiles
Compound Mass Loss 50–150°C (%) Mass Loss 200–400°C (%) Evolved Gases (TG-FTIR) DSC Peaks (°C)
This compound 5.2 ± 0.3 8.7 ± 0.5 H₂O, CO₂ 120, 250
Compound A 6.1 ± 0.4 12.4 ± 0.8 H₂O, CO₂, SO₂ 140, 280
Compound B 4.8 ± 0.2 9.3 ± 0.6 H₂O 110, 230

Key Findings:

  • This compound demonstrates superior thermal stability in the 200–400°C range compared to Compound A, attributed to its lower carbonate content and absence of sulfates .
  • Compound B exhibits minimal CO₂ evolution due to its volcanic origin, which lacks carbonates, but shows reduced mechanical strength due to porosity from vesicular tuff .
  • Compound A ’s high mass loss at 200–400°C correlates with calcium carbonate decomposition, limiting its use in high-temperature environments.

Statistical Grouping via PCA and HCA

Principal Component Analysis (PCA) and Hierarchical Clustering Analysis (HCA) of thermogravimetric data from 63 geomaterials classified "this compound" into Cluster 1 , characterized by low carbonate content and high clay purity. In contrast, Compound A and B belong to Cluster 2 (high calcium) and Cluster 3 (volcanic-rich), respectively. This clustering highlights how raw material composition dictates thermal behavior and suitability for conservation .

Discussion of Key Differentiators

  • Advantages of this compound:

    • Lower mass loss at elevated temperatures ensures durability in fire-prone heritage sites.
    • Absence of sulfates and carbonates reduces efflorescence and chemical degradation risks.
    • Optimal balance of mechanical strength and compatibility with silicate-based historical substrates.
  • Limitations:

    • Requires precise precursor selection to avoid impurities affecting reactivity.
    • Higher synthesis costs compared to lime-based mortars, though superior longevity offsets this.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CH 150
Reactant of Route 2
CH 150

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